2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3

LC-MS/MS Quantification Stable Isotope Labeling Analytical Chemistry

2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 (CAS 1330169-87-3) is a triazole-containing benzamide derivative that serves as the deuterium-labeled analogue of a key synthetic intermediate in the preparation of the broad-spectrum triazole antifungal agent Albaconazole (UR-9825). The compound features a stereochemically defined (1R,2R)-configuration and incorporates three deuterium atoms at a specific methyl position, resulting in a molecular formula of C19H15D3ClF2N5O2 and a molecular weight of 424.85 g/mol, which represents a +3.02 mass unit shift relative to its unlabeled counterpart (C19H18ClF2N5O2, MW 421.83).

Molecular Formula C19H18ClF2N5O2
Molecular Weight 424.8 g/mol
Cat. No. B587657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3
Synonyms[R-(R*,R*)]-2-Amino-4-chloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3; 
Molecular FormulaC19H18ClF2N5O2
Molecular Weight424.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H18ClF2N5O2/c1-11(26-18(28)14-4-2-12(20)6-17(14)23)19(29,8-27-10-24-9-25-27)15-5-3-13(21)7-16(15)22/h2-7,9-11,29H,8,23H2,1H3,(H,26,28)/t11-,19-/m1/s1/i1D3
InChIKeyVPTCDDUYCQBXQL-SDCCDALVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 – A Deuterated Intermediate for Antifungal Albaconazole Analysis


2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 (CAS 1330169-87-3) is a triazole-containing benzamide derivative that serves as the deuterium-labeled analogue of a key synthetic intermediate in the preparation of the broad-spectrum triazole antifungal agent Albaconazole (UR-9825) . The compound features a stereochemically defined (1R,2R)-configuration and incorporates three deuterium atoms at a specific methyl position, resulting in a molecular formula of C19H15D3ClF2N5O2 and a molecular weight of 424.85 g/mol, which represents a +3.02 mass unit shift relative to its unlabeled counterpart (C19H18ClF2N5O2, MW 421.83) . As a stable isotope-labeled internal standard (SIL-IS), this deuterated compound is specifically designed to support quantitative LC-MS/MS workflows for the accurate measurement of the unlabeled intermediate or related analytes in complex biological matrices, rather than for direct antifungal application [1].

Product Type Deuterated SIL-IS for LC-MS/MS quantitation
Target Analyte Albaconazole synthetic intermediate (unlabeled)
Key Attribute Triple deuterated for MS channel separation without cross-talk

Critical Procurement Note for 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3: Why Unlabeled or Other Deuterated Standards Cannot Be Interchanged


In quantitative LC-MS/MS analysis, substituting this specific d3-labeled benzamide intermediate with its unlabeled counterpart (CAS 206350-07-4), or with a structurally distinct deuterated triazole such as voriconazole-d3, introduces systematic quantification errors that compromise data integrity. Unlabeled compounds cannot serve as internal standards because they co-elute and share identical mass transitions with the analyte, making peak discrimination impossible and leading to ion suppression/enhancement errors exceeding 20% [1]. Conversely, generic deuterated standards with different chemical structures exhibit divergent chromatographic retention times (often >0.2 min difference) and distinct matrix effect profiles, failing to normalize extraction recovery variations that can range from 70% to 130% across biological matrices [2]. Only a stable isotope-labeled analog with identical physicochemical properties—specifically, identical retention time and ionization efficiency—can effectively correct for these pre-analytical and analytical variabilities. The d3 substitution on the benzamide intermediate provides the minimum mass shift (+3 Da) required to avoid isotopic cross-talk while maintaining co-elution with the analyte, a critical requirement for accurate peak integration and quantification in complex matrices [3].

Unlabeled intermediate co-elutes and shares MRM transitions, preventing analyte/IS discrimination and producing matrix effect errors >20%.

Structurally different deuterated triazoles may shift retention time (>0.2 min) and fail to normalize extraction recovery variations.

Only d3-labeled analog provides co-elution and +3 Da baseline MS resolution, essential for accurate peak integration in complex matrices.

Quantitative Differentiation Evidence for 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3 Versus Unlabeled and Alternative Deuterated Standards


Molecular Weight Shift and Isotopic Purity: Enabling MS Discrimination Without Signal Cross-Talk

The target compound incorporates exactly three deuterium atoms, resulting in a molecular weight increase of +3.02 Da relative to the unlabeled intermediate (424.85 g/mol vs. 421.83 g/mol) . This mass shift exceeds the minimum +3 Da threshold required for baseline MS resolution in triple quadrupole instruments, effectively preventing isotopic cross-talk between the analyte and internal standard channels. The product is supplied at ≥98% isotopic purity, ensuring that less than 2% of the signal intensity in the d3 channel originates from naturally occurring isotopes, a specification that directly impacts the lower limit of quantification (LLOQ) achievable in bioanalytical assays . In contrast, a d1- or d2-labeled analog would exhibit spectral overlap with the analyte's M+1 or M+2 isotopic peaks, compromising assay accuracy at low concentrations.

Mass Shift & Isotopic Purity
Head-to-head
Δmass +3.02 Da; purity ≥98%
vs unlabeled: Δmass 0 Da
Enables baseline MS resolution without isotopic cross-talk
Minimal +3 Da shift required for triple quad MS
LC-MS/MS Quantification Stable Isotope Labeling Analytical Chemistry

Chromatographic Co-Elution and Ionization Efficiency Matching: Correcting Matrix Effects

As a deuterated analogue of the unlabeled benzamide intermediate, the d3 compound exhibits identical chromatographic retention time and electrospray ionization efficiency as its analyte counterpart. In LC-MS/MS assays, this co-elution behavior allows the internal standard to undergo the exact same degree of ion suppression or enhancement as the analyte. Published validation studies for structurally related triazole SIL-IS compounds demonstrate that using a deuterated internal standard reduces matrix effect variability from >25% CV (with non-isotopic IS) to <8% CV across multiple plasma lots [1]. The target compound's structural identity to the analyte ensures that recovery losses during sample preparation—which can range from 60% to 110% for triazole derivatives in protein precipitation workflows—are identically normalized for both the analyte and IS, improving intra-run precision to <10% CV [2]. This is not achievable with structurally distinct deuterated standards like voriconazole-d3, which elute at different retention times (ΔRT > 0.3 min) and experience different matrix effect profiles.

Matrix Effect Correction
Class-level inference
>3-fold improvement in matrix effect CV
Compared to non-isotopic IS
Co-elution normalizes ion suppression/enhancement for accurate quantification
Data from structurally related triazole SIL-IS
Bioanalytical Method Validation Matrix Effect Correction LC-MS/MS

Storage Stability at -20°C: Ensuring Long-Term Isotopic Integrity

The target d3-compound is specified for storage at -20°C under inert atmosphere to prevent deuterium-hydrogen back-exchange, a critical stability concern for deuterated standards. Deuterium labels on aliphatic carbons can undergo slow H/D exchange under ambient conditions, particularly in protic solvents or humid environments. Storage at -20°C minimizes this exchange rate, preserving isotopic purity over the shelf-life of the product . In contrast, the unlabeled intermediate (CAS 206350-07-4) may be stored at ambient or refrigerated conditions without concern for isotopic integrity, but it cannot serve as an internal standard. This differential storage requirement is a direct consequence of the compound's intended use as a SIL-IS and must be factored into laboratory logistics and procurement planning.

Storage Stability
Head-to-head
-20°C under inert atmosphere
Unlabeled: ambient to 2–8°C
Preserves isotopic integrity by minimizing H/D back-exchange
Procurement must account for freezer capacity
Reference Standard Storage Isotopic Exchange Stability Quality Control

Role as Albaconazole Synthetic Intermediate: Relevance to Antifungal Drug Development

The unlabeled benzamide intermediate (CAS 206350-07-4) is a direct precursor in the enantioselective synthesis of Albaconazole (UR-9825), a clinical-stage triazole antifungal with potent activity against Candida, Aspergillus, and Cryptococcus species [1]. Albaconazole demonstrates superior in vitro potency compared to fluconazole and itraconazole: against clinical yeast isolates, Albaconazole exhibits a MIC50 of 0.03 μg/mL, which is 2-fold lower than voriconazole and ravuconazole (MIC50 0.06 μg/mL), and >15-fold lower than itraconazole (MIC50 0.5 μg/mL) [2]. In C. gattii isolates, the geometric mean MIC for Albaconazole is 0.02 μg/mL, significantly lower than voriconazole (0.03 μg/mL, P=0.003) and fluconazole (5.01 μg/mL) [3]. The deuterated d3 intermediate is therefore essential for quantifying this synthetic precursor in process chemistry, impurity profiling, and pharmacokinetic studies of Albaconazole development programs.

Antifungal Potency of Albaconazole
Context-dependent
MIC50 0.03 μg/mL against yeast isolates; GM MIC 0.02 μg/mL (C. gattii)
Vs fluconazole MIC50 2.0 μg/mL, voriconazole 0.06 μg/mL
Supports Albaconazole development program context
Reference data for process chemistry and impurity profiling
Antifungal Drug Development Albaconazole Triazole Synthesis

Validated Use Cases for 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3


LC-MS/MS Quantification of Albaconazole Synthetic Intermediates in Process Chemistry and Impurity Profiling

The d3-labeled benzamide intermediate serves as an internal standard for quantifying the unlabeled intermediate (CAS 206350-07-4) during Albaconazole manufacturing process development. The +3.02 Da mass shift enables selective MS/MS detection without isotopic cross-talk . Co-elution with the analyte normalizes extraction recovery variations (60-110%) and matrix effects, ensuring accurate quantification of residual intermediates and impurities at levels as low as 0.1% relative to the API. This application is critical for ICH Q3A/B compliance in pharmaceutical development.

Pharmacokinetic and Metabolic Profiling of Albaconazole in Preclinical and Clinical Studies

In bioanalytical method validation for Albaconazole pharmacokinetic studies, the deuterated intermediate can be used as a surrogate internal standard for structurally related analytes when a fully labeled Albaconazole IS is not commercially available. The class-level evidence from triazole SIL-IS applications demonstrates that deuterated internal standards reduce matrix effect CV from >25% to <8% and improve intra-run precision to <10% CV [1]. This application supports GLP-compliant quantification in plasma, tissue, and urine matrices.

Reference Standard for NMR-Based Structural Confirmation and Metabolite Identification

The compound's high isotopic purity (≥98%) and defined stereochemistry (1R,2R) make it suitable as an NMR reference standard for confirming the structure and enantiopurity of the unlabeled synthetic intermediate. The deuterium substitution at the methyl position serves as an internal NMR lock signal and provides a distinctive isotopic fingerprint that aids in the assignment of proton resonances in complex reaction mixtures. This application is particularly valuable in academic and industrial settings where enantioselective synthesis of chiral triazole antifungals is being optimized.

Stability-Indicating Assay Development for Forced Degradation Studies

The specified storage condition of -20°C under inert atmosphere reflects the compound's susceptibility to H/D back-exchange under ambient conditions. This property is leveraged in forced degradation studies where the deuterated standard is used to monitor potential isotopic exchange in formulation matrices or during accelerated stability testing. The compound's stability profile provides a sensitive marker for assessing the integrity of deuterated drug substances and their susceptibility to environmental factors, supporting regulatory submissions for deuterated drug candidates.

Application
Selection Property
Validation Focus
Albaconazole process chemistry quantitation
Deuterium labeling for MS discrimination
Matrix effect and extraction recovery normalization
Preclinical pharmacokinetic studies of Albaconazole
Co-elution and ionization efficiency matching
Accuracy and precision in research plasma matrices
NMR-based structural confirmation
Isotopic purity and defined stereochemistry
Enantiopurity and proton resonance assignment
Forced degradation studies of deuterated compounds
Storage stability at -20°C
H/D back-exchange monitoring in formulation matrices
Quote Request

Request a Quote for 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.